2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silyl ether derivative of 2-butanone, where a tert-butyldimethylsilyl (TBDMS) group is attached via an oxygen atom at the 3-position. The TBDMS group is widely employed in organic synthesis as a protecting group for alcohols and other oxygen-containing functionalities due to its stability under basic and mildly acidic conditions, as well as its ease of removal using fluoride ions .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-8(11)9(2)12-13(6,7)10(3,4)5/h9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULXYNLMGANCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453009 | |
| Record name | 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108269-33-6 | |
| Record name | 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Protection of 3-Hydroxy-2-Butanone
The most straightforward route involves silylating 3-hydroxy-2-butanone with tert-butyldimethylsilyl chloride (TBDMSCl) . In a representative procedure, 3-hydroxy-2-butanone is treated with TBDMSCl (1.2–2.0 equivalents) in the presence of imidazole (2.5–3.0 equivalents) in anhydrous dimethylformamide (DMF) at 60°C for 12–24 hours. This method achieves moderate yields (65–75%) but requires rigorous exclusion of moisture to prevent premature cleavage of the silyl ether.
Key Variables:
Base-Mediated Silylation Using Sodium Bis(Trimethylsilyl)Amide
Alternative protocols employ sodium bis(trimethylsilyl)amide (NaHMDS) as a non-nucleophilic base. A 2025 Organic Syntheses procedure demonstrates the silylation of 3-hydroxy-2-butanone with TBDMSCl (1.1 equivalents) in tetrahydrofuran (THF) at −78°C, yielding 82% of the target compound after 2 hours. NaHMDS facilitates deprotonation of the hydroxyl group without competing side reactions, making it superior to imidazole in low-temperature applications.
Oxidation of Silyl-Protected Diols
Permanganate-Mediated Oxidation of 2,3-Butanediol Derivatives
A two-step approach involves silylating 2,3-butanediol followed by selective oxidation of the secondary alcohol. For example, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanol is treated with potassium permanganate (KMnO₄) under acidic conditions (pH 4–5) to yield the ketone. Using 3.0 equivalents of KMnO₄ at 0°C for 14 hours achieves 68% isolated yield, whereas alkaline conditions favor diol byproducts.
Table 1: Oxidation Efficiency Under Varied Conditions
| KMnO₄ (Equiv.) | Temperature (°C) | pH | Yield (%) | Byproducts |
|---|---|---|---|---|
| 1.5 | 0 | 7 | 45 | Triols (30%) |
| 3.0 | 0 | 4 | 68 | Epoxides (<5%) |
| 3.0 | 25 | 4 | 55 | Over-oxidized (20%) |
Osmium Tetroxide–Periodate Cleavage of Enol Ethers
In a 2001 study, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanone was synthesized via oxidative cleavage of a silyl-protected enol ether. Treating 3-((tert-butyldimethylsilyl)oxy)-1-methoxy-1,3-butadiene with osmium tetroxide (OsO₄) and sodium metaperiodate (NaIO₄) in a 1:5 molar ratio selectively generates the ketone in 72% yield. This method avoids over-oxidation but requires careful handling of toxic OsO₄.
Enamine Intermediate Routes
Condensation with Dimethylamine
A 2025 protocol describes the preparation of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butanone via enamine formation. 4-Dimethylamino-3-buten-2-one reacts with TBDMSCl (1.5 equivalents) in THF using NaHMDS as a base, yielding the silylated enamine. Subsequent hydrolysis with aqueous HCl (1M) provides the ketone in 78% overall yield.
Mechanistic Insight:
Challenges and Side Reactions
Competing Epoxidation in Oxidative Methods
Oxidation of silyl-protected diols with KMnO₄ occasionally produces epoxides (e.g., 3-((tert-butyldimethylsilyl)oxy)-2,3-epoxybutane ) due to residual double bonds in starting materials. Employing oxone as an alternative oxidant reduces epoxide formation to <5% but requires longer reaction times (24–48 hours).
Acid Sensitivity of Silyl Ethers
The tert-butyldimethylsilyl group is stable under basic conditions but prone to cleavage by protic acids. For instance, exposure to trifluoroacetic acid (TFA) during workup decreases yields by 15–20%. Neutral aqueous quenches (e.g., sodium bicarbonate) are recommended post-silylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for alcohols, it facilitates the selective modification of other functional groups in complex molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl group stabilizes the alcohol, preventing unwanted reactions. It can be selectively removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol .
Comparison with Similar Compounds
Functional Group Variations
Cyclobutanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 929913-18-8)
- Structure : Cyclic ketone with a TBDMS group at the 3-position.
- Applications in strained ring systems for drug intermediates or materials science .
3-(tert-Butyldimethylsilyloxy)glutaric Anhydride (CAS: 91424-40-7)
- Structure : Cyclic anhydride with a TBDMS-protected hydroxyl group.
- Key Differences :
Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 104501-60-2)
- Structure : Aldehyde with a TBDMS group at the 2-position.
- Key Differences :
Silyl Group Variations
(2R,3S,4S)-1-(tert-Butyldiphenylsilyloxy)-2,4-dimethyl-5-hexyn-3-ol
- Structure : Features a bulkier tert-butyldiphenylsilyl (TBDPS) group.
- Key Differences :
Molecular Architecture and Reactivity
Octanoic Acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, Methyl Ester (CAS: 112611-71-9)
- Structure : Long-chain ester with a TBDMS-protected hydroxyl group.
- Key Differences :
CYCLOHEXANOL, 2-[3-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]PROPYL]-, CIS (CAS: 183435-74-7)
- Structure: Cyclohexanol derivative with a TBDMS group.
- Key Differences :
Stability and Handling
- TBDMS vs. TBDPS Stability :
- Moisture Sensitivity: All silyl-protected compounds require anhydrous storage to prevent premature deprotection, as seen in supplier handling notes for CAS: 929913-18-8 .
Biological Activity
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 131340-65-3) is a siloxane derivative of butanone that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylsilyl group that may influence its reactivity and biological interactions.
- Molecular Formula : C10H22O2Si
- Molecular Weight : 202.36 g/mol
- Structure : The compound features a butanone backbone with a silyl ether substituent, which may enhance its solubility and stability in various environments.
Biological Activity Overview
The biological activity of 2-butanone and its derivatives has been studied primarily in terms of toxicity, metabolism, and potential therapeutic effects. Here are the key findings:
Toxicological Profile
- Absorption and Metabolism :
-
Neurological Effects :
- Exposure to 2-butanone has been linked to neurological symptoms including headaches, fatigue, and intoxication sensations at low concentrations (100 ppm) .
- In volunteer studies, significant increases in symptoms were noted at higher exposure levels (200 ppm), although neurobehavioral tests showed no significant differences compared to controls .
- Respiratory and Ocular Irritation :
Case Studies
Several case studies have explored the effects of 2-butanone on various biological systems:
-
Animal Studies :
- In rats exposed to high concentrations (800 ppm for five weeks), no significant changes were observed in liver cytochrome P450 enzyme profiles . However, other studies indicated liver weight increases associated with prolonged exposure .
- The compound has shown potential to potentiate the hepatotoxic effects of other chemicals such as chloroform when administered together .
- Human Exposure :
Detailed Research Findings
| Study Type | Organism | Exposure Level | Key Findings |
|---|---|---|---|
| Inhalation Study | Humans | 100 ppm | Neurological symptoms reported |
| Animal Study | Rats | 800 ppm | Increased liver weight but no enzyme profile changes |
| Combined Exposure | Rats | High levels | Potentiation of hepatotoxicity with chloroform |
| Urinary Metabolite Study | Humans | Various | Metabolites detected post-exposure |
Q & A
Q. What is the role of the tert-butyldimethylsilyl (TBDMS) ether group in the synthesis of this compound?
The TBDMS ether group serves as a protective moiety for hydroxyl (-OH) functionalities during multi-step organic syntheses. This protection prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) at the hydroxyl site. For example, in the synthesis of complex molecules like statins or antibiotics, the TBDMS group is introduced via silylation reagents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions and later removed using fluoride-based deprotection agents (e.g., tetrabutylammonium fluoride) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability testing should include:
- Thermal stability : Analyze decomposition via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) at elevated temperatures.
- Moisture sensitivity : Monitor hydrolysis rates in controlled humidity environments using NMR or FTIR to detect silyl ether cleavage.
- Light sensitivity : Expose samples to UV/visible light and track degradation products via HPLC-MS.
Note: Evidence indicates a lack of published data on decomposition products, necessitating empirical validation .
Q. What spectroscopic methods are effective for structural confirmation?
- NMR : H and C NMR can identify the TBDMS group (δ ~0.1–0.3 ppm for Si-CH protons) and the ketone moiety (δ ~200–220 ppm for carbonyl carbon).
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns (e.g., [M – OH]+ ions observed in Zr-catalyzed carboalumination products) .
- IR : Detect characteristic Si-O-C stretches (~1250–1100 cm) and carbonyl absorption (~1700 cm) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point, solubility)?
- Reproduce measurements : Use standardized protocols (e.g., USP methods for melting point determination).
- Cross-validate : Compare data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed syntheses).
- Document conditions : Note solvent purity, heating rates, and instrumentation calibration to identify confounding factors .
Q. What safety precautions are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Respiratory protection : Employ NIOSH-approved P95 respirators if airborne particulates are generated.
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited, so assume precautionary measures .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the TBDMS group to sterically hindered hydroxyl sites?
- Catalyst selection : Use imidazole or DMAP to enhance silylation efficiency.
- Solvent choice : Anhydrous DMF or dichloromethane improves reagent solubility.
- Temperature control : Moderate heating (40–60°C) accelerates reaction kinetics without promoting side reactions.
- Monitoring : Track progress via TLC (Rf shift) or in situ IR spectroscopy .
Q. What strategies resolve contradictions in synthetic yields reported for TBDMS-protected intermediates?
- Re-examine purity : Ensure starting materials (e.g., alcohols, silyl chlorides) are free from moisture.
- Byproduct analysis : Use LC-MS to identify competing reactions (e.g., over-silylation or desilylation).
- Scale effects : Test reproducibility at micro- and milli-mole scales to assess mixing efficiency .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic additions?
Q. What methodologies enable the design of analogs with modified silyl ethers for enhanced stability or reactivity?
Q. How can researchers address the lack of toxicological data for this compound?
- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HepG2).
- Genotoxicity testing : Use Ames tests or comet assays to assess mutagenic potential.
- Metabolic profiling : Incubate with liver microsomes to identify Phase I/II metabolites via LC-HRMS. Prioritize OECD guidelines for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
